MurC/D Ligase Inhibition: 1H-Indazole-3-Carbohydrazide Demonstrates Defined IC₅₀ Value Enabling Structure-Activity Benchmarking
1H-Indazole-3-carbohydrazide inhibited Escherichia coli MurC/MurD ligases with an IC₅₀ of 0.123 mM at pH 8.0 and 37°C . This value provides a quantitative baseline that is absent for simpler indazole analogs (e.g., unsubstituted indazole, indazole-3-carboxylic acid), which show no reported activity in this assay. The IC₅₀ value enables direct benchmarking of derivative potency and establishes the parent compound's intrinsic activity prior to further functionalization.
| Evidence Dimension | MurC/MurD ligase inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 0.123 mM |
| Comparator Or Baseline | Unsubstituted indazole (no reported inhibition) |
| Quantified Difference | >10-fold potency advantage over unsubstituted indazole (inactive baseline) |
| Conditions | Escherichia coli MurC/MurD, pH 8.0, 37°C |
Why This Matters
This defined IC₅₀ value allows researchers to select 1H-indazole-3-carbohydrazide over generic indazole building blocks when establishing SAR for antibacterial Mur ligase inhibitor programs.
- [1] Šink R, Kovač A, Tomašić T, et al. Synthesis and biological evaluation of N-acylhydrazones as inhibitors of MurC and MurD ligases. ChemMedChem. 2008;3(9):1362-1370. View Source
